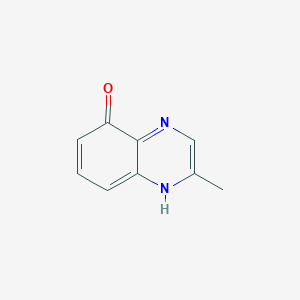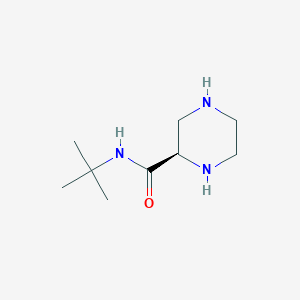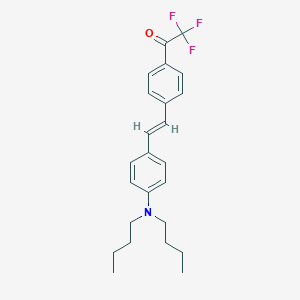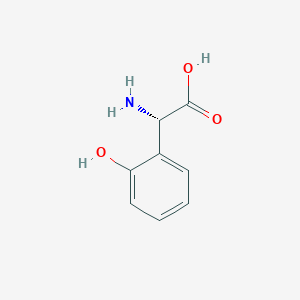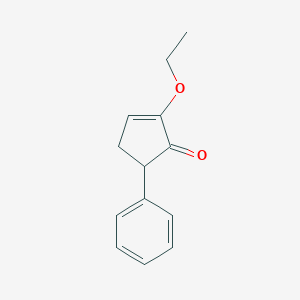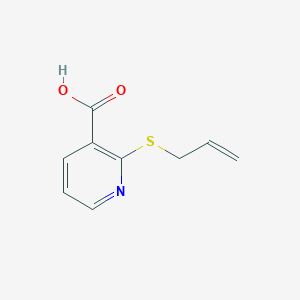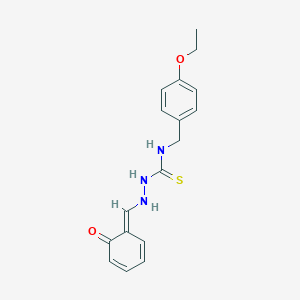
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, commonly known as EMH, is a chemical compound with potential therapeutic applications. EMH belongs to the class of hydrazinecarbothioamide derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of EMH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. EMH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. EMH has also been shown to inhibit the activity of α-glucosidase, an enzyme involved in glucose metabolism, which makes it a potential therapeutic agent for diabetes.
Biochemische Und Physiologische Effekte
EMH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. EMH has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EMH has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, EMH has some limitations, such as its limited solubility in water and its potential to form complexes with metal ions, which may interfere with some assays.
Zukünftige Richtungen
EMH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some potential future directions for EMH research include:
- Investigating the potential use of EMH as a drug delivery system for various drugs
- Studying the effects of EMH on different signaling pathways involved in disease progression
- Investigating the potential use of EMH in combination with other drugs for enhanced therapeutic efficacy
- Studying the pharmacokinetics and pharmacodynamics of EMH in animal models and humans
- Investigating the potential use of EMH in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
EMH is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities and ease of synthesis make it an attractive target for further research. Further studies are needed to fully understand the mechanism of action of EMH and its potential use in various diseases.
Synthesemethoden
The synthesis of EMH can be achieved through the reaction of 4-ethoxybenzaldehyde and 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain EMH in high yield and purity. The chemical structure of EMH has been confirmed by various spectroscopic techniques, including IR, NMR, and MS.
Wissenschaftliche Forschungsanwendungen
EMH has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential therapeutic applications of EMH in different diseases, such as cancer, diabetes, and neurodegenerative disorders. EMH has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
186453-52-1 |
|---|---|
Produktname |
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide |
Molekularformel |
C17H19N3O2S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[(4-ethoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-2-22-15-9-7-13(8-10-15)11-18-17(23)20-19-12-14-5-3-4-6-16(14)21/h3-10,12,21H,2,11H2,1H3,(H2,18,20,23)/b19-12+ |
InChI-Schlüssel |
QOQSQUZQKXSMEG-WYMLVPIESA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Synonyme |
Hydrazinecarbothioamide, N-((4-ethoxyphenyl)methyl)-2-((2-hydroxypheny l)methylene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







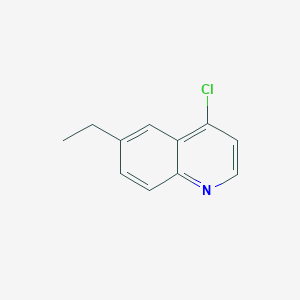
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

